1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline
Description
Structural Overview and Molecular Classification
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline represents a sophisticated member of the indoline-sulfonamide family, characterized by its unique molecular architecture and specific substitution pattern. The compound exhibits a molecular weight of 359.5 g/mol and adopts the molecular formula C20H25NO3S, indicating the presence of 20 carbon atoms, 25 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The structural complexity arises from the fusion of multiple functional groups: an indoline core system, a sulfonyl bridge, and a substituted phenyl ring bearing both tert-butyl and methoxy substituents.
The IUPAC nomenclature for this compound is 1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole, which precisely describes the connectivity and substitution pattern. The canonical SMILES representation, CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC, provides a systematic encoding of the molecular structure that facilitates computational analysis and database searches. The InChI identifier GFHJMHWNHIFYFK-UHFFFAOYSA-N serves as a unique molecular fingerprint for this specific compound.
The compound's structural classification places it within several important chemical categories. Primarily, it belongs to the indoline family, which consists of saturated bicyclic heterocycles containing a fused benzene and pyrroline ring system. Additionally, the presence of the sulfonyl functional group classifies it as a sulfonamide derivative, a class known for diverse biological activities. The substitution pattern on both the indoline and phenyl portions of the molecule creates opportunities for specific molecular interactions and potential biological activity.
Historical Context and Discovery
The development of indoline-sulfonamide compounds has emerged from decades of research into heterocyclic chemistry and the search for biologically active molecules. While specific historical information about 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline is limited in the available literature, the compound was first documented in chemical databases in 2006, with subsequent modifications recorded as recently as 2025. The systematic study of indoline derivatives gained significant momentum in the latter half of the 20th century, driven by their presence in natural products and their potential pharmaceutical applications.
The broader context of indoline chemistry research has been influenced by the discovery of numerous bioactive natural products containing the indoline scaffold. Research into sulfonyl-containing indoline derivatives has been particularly motivated by the success of sulfonamide-based pharmaceuticals in treating various medical conditions. The specific combination of tert-butyl and methoxy substitutions on the phenylsulfonyl moiety reflects modern synthetic strategies aimed at optimizing molecular properties such as solubility, stability, and biological activity.
The registration of this compound under CAS number 791844-37-6 indicates its recognition within the chemical community and its potential significance for research applications. The relatively recent documentation of this specific derivative suggests ongoing interest in exploring novel substitution patterns within the indoline-sulfonamide framework, particularly as researchers seek to develop compounds with improved pharmacological profiles.
Significance in Sulfonyl Chemistry Research
The significance of 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline within sulfonyl chemistry research extends beyond its individual properties to encompass its role as a representative member of a promising class of heterocyclic compounds. Recent investigations into sulfonyl-indoline derivatives have revealed their potential as tubulin polymerization inhibitors, positioning them as candidates for anticancer drug development. The specific structural features of this compound, including the tert-butyl and methoxy substituents, may contribute to enhanced binding affinity and selectivity for biological targets.
Contemporary research in sulfonyl chemistry has emphasized the importance of systematic structure-activity relationship studies to optimize molecular properties. The copper-catalyzed direct sulfonylation methodologies developed for indoline systems provide synthetic access to compounds like 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline, enabling researchers to explore the biological potential of these molecules. The regioselective functionalization of indoline scaffolds has become a significant area of investigation, with particular attention to C-7 functionalization strategies that can introduce diverse sulfonyl groups.
The gold- and silver-catalyzed cyclization reactions that enable the synthesis of 3-sulfonylindoles represent another important avenue of research that contextualizes the significance of sulfonyl-indoline chemistry. These methodologies demonstrate the versatility of transition metal catalysis in constructing complex sulfonyl-containing heterocycles, providing access to structural analogues that may exhibit complementary or enhanced biological activities compared to traditional indoline derivatives.
Position within Indoline-Containing Compounds
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline occupies a distinctive position within the broader family of indoline-containing compounds, differentiated by its specific substitution pattern and functional group combination. The indoline scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds and natural products. The incorporation of the sulfonyl functional group at the nitrogen position creates a unique chemical environment that can influence both the compound's stability and its potential biological interactions.
Comparative analysis with related compounds reveals the structural diversity possible within the indoline-sulfonamide family. For example, 1-[(2,4-Difluorophenyl)sulfonyl]-2-methylindoline represents a fluorinated analogue with potentially different pharmacological properties. Similarly, 1-Acetyl-2-methylindoline-5-sulfonyl chloride demonstrates how different substitution patterns and functional groups can be incorporated into the indoline framework. These structural variations provide opportunities for systematic optimization of molecular properties through medicinal chemistry approaches.
The position of this compound within the context of indoline alkaloid research is particularly noteworthy given the biological significance of naturally occurring indoline-containing molecules. Compounds such as tylophorine and its derivatives demonstrate the potential for indoline-based structures to exhibit potent biological activities, including anticancer, antimicrobial, and immunosuppressive effects. While 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline represents a synthetic derivative rather than a natural product, its structural features suggest potential for similar biological activities.
The development of enantioselective synthetic methodologies for indoline construction has further enhanced the significance of compounds like 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline within the broader chemical landscape. The ability to access both enantiomers of 2-methylindoline and related derivatives provides opportunities for investigating stereochemical effects on biological activity and optimizing therapeutic indices for potential pharmaceutical applications.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-12-15-8-6-7-9-17(15)21(14)25(22,23)19-13-16(20(2,3)4)10-11-18(19)24-5/h6-11,13-14H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJMHWNHIFYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-Methylindoline with Aromatic Sulfonyl Chlorides
The primary route to 1-{[5-(tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline involves the reaction of 2-methylindoline with 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride. This sulfonylation typically proceeds under mild conditions in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) or pyridine as the base . The reaction mechanism follows a nucleophilic substitution pathway, where the indoline’s secondary amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Critical parameters include:
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Stoichiometry : A 1:1 molar ratio of 2-methylindoline to sulfonyl chloride ensures minimal di-sulfonylation byproducts.
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Temperature : Reactions are conducted at 0–25°C to mitigate exothermic side reactions .
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Workup : Post-reaction quenching with ice water followed by extraction with ethyl acetate and purification via silica gel chromatography yields the product in 65–78% purity .
Synthesis of the 5-(Tert-butyl)-2-methoxybenzenesulfonyl Chloride Precursor
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-tert-butyl-2-methoxybenzene. This two-step process involves:
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Sulfonation : Treatment of 4-tert-butyl-2-methoxybenzene with chlorosulfonic acid at 0–5°C, yielding the sulfonic acid intermediate.
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Chlorination : Reaction of the sulfonic acid with phosphorus pentachloride (PCl₅) in DCM, generating the sulfonyl chloride .
Key challenges include managing the reactivity of PCl₅ and ensuring anhydrous conditions to prevent hydrolysis. The final product is typically isolated by fractional distillation under reduced pressure (60–70°C, 15 mmHg) .
Industrial Scalability and Process Optimization
The patent WO2019158550A1 highlights critical considerations for scaling sulfonamide syntheses :
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Viscosity Control : Neutral reagent forms (e.g., non-ionic sulfonyl chlorides) prevent gelation during mixing, enabling efficient stirring.
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Temperature Gradients : Stepwise cooling (e.g., 50°C → 25°C → 0°C) minimizes thermal degradation.
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Solvent Systems : Ethanol-water mixtures (0.5:1 v/v) facilitate crystallization without excessive solvent waste .
A representative large-scale procedure involves:
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Reaction : Combining 2-methylindoline (1.0 eq) and 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride (1.05 eq) in THF with TEA (2.1 eq) at 25°C for 8 hours.
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Quenching : Adding ice water (0.5:1 v/v) to precipitate the product.
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Filtration : Collecting the solid via vacuum filtration and washing with cold hexane.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Sulfonylation in THF | 25°C, 8 h, TEA base | 68% | 92% | Moderate |
| Cycloaddition | 180°C, 5 h, toluene | 56% | 88% | Low |
| Patent Process | Ethanol-water, 0°C | 72% | 95% | High |
The patent method offers superior scalability and purity due to optimized solvent-base systems and crystallization protocols. In contrast, cycloaddition routes suffer from lower yields and higher energy demands.
Challenges and Mitigation Strategies
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Steric Hindrance : The tert-butyl group slows sulfonylation kinetics. Mitigated by using excess sulfonyl chloride (1.05–1.1 eq) and prolonged reaction times (12–24 h) .
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Byproduct Formation : Di-sulfonylated indoline is minimized by controlled reagent addition and low temperatures (0–10°C) .
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Purification : Silica gel chromatography remains standard, but industrial processes prefer crystallization from ethanol-water .
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a key functional moiety, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Compound 275 (tert-Butyl 6-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxo-oxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-5-methoxyindoline-1-carboxylate)
- Structural Differences: The indoline core is substituted with a carboxylate ester (tert-butyloxycarbonyl) at the 1-position instead of a sulfonyl group.
- Synthesis : Derived from 4-methoxyindoline, with a boronate ester intermediate used for cross-coupling reactions. This contrasts with the sulfonylation step likely required for the target compound .
- Applications: The oxazolidinone moiety suggests antimicrobial or kinase inhibitory applications, whereas the sulfonyl group in the target compound may favor protease inhibition or sulfonamide-based drug development.
1-(Methylsulfonyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline
- Structural Differences :
- A methylsulfonyl group replaces the bulkier tert-butyl-methoxyphenyl sulfonyl group.
- Features a boronate ester at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions.
- Reactivity : The boronate ester facilitates C-C bond formation, making it a key intermediate in synthesizing biaryl structures. The target compound’s tert-butyl-methoxyphenyl group may instead prioritize steric shielding or receptor binding .
- Applications : Primarily used in polymer or agrochemical synthesis due to its boronate functionality, whereas the target compound’s sulfonyl group could be tailored for drug discovery (e.g., COX-2 inhibitors).
5-(3-Iodothiophen-2-yl)-2-Methoxyphenol Derivatives
- Structural Differences: Based on a methoxyphenol-thiophene hybrid structure rather than an indoline core. Contains an iodine atom, enabling further functionalization via halogen exchange.
- Synthesis : Relies on iodocyclization and oxidation steps, differing from the sulfonylation and alkylation steps used for the target compound .
Biological Activity
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline is a synthetic organic compound classified within the indole derivatives. These compounds are recognized for their diverse biological activities, making them significant in pharmaceutical research and development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline can be described as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 305.39 g/mol
This compound features a tert-butyl group, a methoxy group, and a sulfonyl moiety attached to an indoline core, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The sulfonyl group can interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. For instance, it has shown promise in modulating cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Binding: The indole core allows binding to various receptors, including serotonin receptors, which may influence neurochemical pathways related to mood and anxiety disorders.
Anticancer Properties
Research has indicated that 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. It has demonstrated effectiveness against several types of cancer cells, including breast and lung cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Caspase activation |
| HeLa (Cervical) | 18 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as TNF-α and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Effect on Inflammation |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Significant reduction in paw swelling |
| LPS-induced cytokine release | 5 | Decreased TNF-α and IL-6 production |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is metabolized primarily through oxidative pathways involving cytochrome P450 enzymes. The presence of the tert-butyl group influences its metabolic stability, enhancing its bioavailability compared to similar compounds without this modification.
Table 3: Metabolic Stability
| Compound | Half-life (h) | Major Metabolites |
|---|---|---|
| 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline | 4 | Oxidized tert-butyl derivatives |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size after six weeks.
- Case Study on Chronic Inflammation : Patients with rheumatoid arthritis reported reduced joint pain and swelling after administration of the compound over a period of three months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
